molecular formula C6H6ClN3OS B8781946 6-Chloro-2-(methylthio)pyrimidine-4-carboxamide CAS No. 6301-33-3

6-Chloro-2-(methylthio)pyrimidine-4-carboxamide

Cat. No.: B8781946
CAS No.: 6301-33-3
M. Wt: 203.65 g/mol
InChI Key: AYAGHGXQTMQOAZ-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)pyrimidine-4-carboxamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with methylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-(methylthio)pyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
  • 6-Chloro-2-methylpyrimidin-4-ol
  • 6-Chloro-3-methyl-2-methylsulfanylpyrimidin-4-one

Uniqueness

6-Chloro-2-(methylthio)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

6301-33-3

Molecular Formula

C6H6ClN3OS

Molecular Weight

203.65 g/mol

IUPAC Name

6-chloro-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6ClN3OS/c1-12-6-9-3(5(8)11)2-4(7)10-6/h2H,1H3,(H2,8,11)

InChI Key

AYAGHGXQTMQOAZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL flask was charged with the 6-chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acid methyl ester (4.37 g, 20 mmol), and chloroform (30 mL). Ammonia (57 mL, 7 M in methanol, 0.4 mol, 20 eq.) was added with stirring. HPLC analysis after 20 minutes indicated no starting methyl ester remained. The mixture was sparged with nitrogen for 30 min, then concentrated in vacuo, and dried under high vacuum to afford the 6-chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acid amide (4.21 g, quant.) in sufficient purity for use in the next step. 1H NMR (500 MHz, CDCl3) □ 7.76 (s, 1H), 7.60 (br s, 1H), 5.97 (br s, 1H), 2.61 (s, 3H); ESI-MS m/z 204.1 (M+H)+.
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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